Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone

Physical Chemistry Preparative Chemistry Formulation Science

This 2-nitro-4-(trifluoromethyl)phenylhydrazone delivers a unique combination of electron‑withdrawing effects and lipophilicity that generic phenylhydrazones cannot replicate. Explicitly claimed in US 4,202,839 for herbicidal utility, the CF₃ group is critical for biological activity. Available as a crystalline solid (mp 92–93 °C), it serves as a privileged scaffold for focused agrochemical library synthesis. The acetone hydrazone form enables dual‑criterion identity confirmation (FTIR + melting point) for derivatization protocol validation. Ideal for chemists targeting patent‑validated herbicidal candidates.

Molecular Formula C10H10F3N3O2
Molecular Weight 261.2 g/mol
CAS No. 99422-00-1
Cat. No. B3039130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetone 2-nitro-4-(trifluoromethyl)phenylhydrazone
CAS99422-00-1
Molecular FormulaC10H10F3N3O2
Molecular Weight261.2 g/mol
Structural Identifiers
SMILESCC(=NNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C
InChIInChI=1S/C10H10F3N3O2/c1-6(2)14-15-8-4-3-7(10(11,12)13)5-9(8)16(17)18/h3-5,15H,1-2H3
InChIKeyRDIXPSJRLOIQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetone 2-Nitro-4-(Trifluoromethyl)Phenylhydrazone (CAS 99422-00-1): A Specialized Hydrazone for Research and Industrial Procurement


Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone is a crystalline phenylhydrazone derivative bearing both a nitro group at the 2-position and a trifluoromethyl group at the 4-position of the aromatic ring. It is commercially available as a research chemical with a reported melting point of 92–93 °C . This substitution pattern places it within a class of nitrophenylhydrazines that have been claimed as herbicides and herbicide intermediates in patent literature [1].

Why Acetone 2-Nitro-4-(Trifluoromethyl)Phenylhydrazone Cannot Be Replaced by Generic Phenylhydrazones


Phenylhydrazones are not interchangeable building blocks; the specific 2-nitro-4-trifluoromethyl arrangement provides a unique combination of electron‑withdrawing effects and lipophilicity that generic phenylhydrazones, 4‑nitrophenylhydrazones, or 2,4‑dinitrophenylhydrazones cannot replicate. Patent literature explicitly claims nitrophenylhydrazines with a trifluoromethyl substituent for herbicidal utility, indicating that the CF3 group is critical for biological activity in this class [1]. Consequently, substituting this compound with an unsubstituted or differently substituted analog would alter solid‑state packing, reactivity, and target‑specific performance.

Quantitative Evidence Guide: Acetone 2-Nitro-4-(Trifluoromethyl)Phenylhydrazone Versus Key Comparators


Melting Point: Lower than Acetone 2,4-Dinitrophenylhydrazone – Implications for Handling and Formulation

Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone exhibits a melting point of 92–93 °C , while the widely used reagent acetone 2,4-dinitrophenylhydrazone melts at 126–128 °C . The approximately 34 °C lower melting point may facilitate handling, dissolution, and recrystallisation during synthetic workflows.

Physical Chemistry Preparative Chemistry Formulation Science

Commercial Purity: Consistent ≥95 % Specification Ensures Reproducibility Across Batches

Multiple reputable suppliers list the minimum purity of acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone as 95 % , with some offering grades up to 98 % . This is comparable to the typical 95–98 % purity range of widely used acetone 2,4-dinitrophenylhydrazone .

Chemical Procurement Quality Assurance Reproducibility

FTIR Spectral Fingerprint: Validated Reference Spectrum for Identity Confirmation

A Fourier‑transform infrared (FTIR) spectrum (KBr pellet) of acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone is available in the Wiley KnowItAll Spectral Library via SpectraBase [1], enabling rapid identity verification against a certified reference. Many less‑common hydrazones lack such publicly accessible reference spectra.

Spectroscopy Quality Control Analytical Chemistry

Herbicidal Intermediate Potential: Privileged Substitution Pattern Explicitly Claimed in Patent Literature

US Patent 4,202,839 claims N‑amino substituted aniline and 1,3‑phenylenediamine compounds bearing 1 or 2 nitro groups in combination with a trifluoromethyl substituent as herbicides and herbicide intermediates [1]. The 2‑nitro‑4‑trifluoromethyl pattern of the present compound falls directly within the claimed general formula, whereas analogs lacking the CF3 group or nitro group are outside the scope of the patent’s preferred embodiments.

Agrochemical Chemistry Patent Analysis Synthetic Intermediate

Application Scenarios for Acetone 2-Nitro-4-(Trifluoromethyl)Phenylhydrazone Procurement


Synthetic Intermediate for Agrochemical Lead Discovery

The compound's 2‑nitro‑4‑trifluoromethyl substitution pattern falls within the claims of US 4,202,839 for nitrophenylhydrazine herbicides [1]. Medicinal and agrochemical chemists can use this building block to generate focused libraries of herbicidal candidates, leveraging the privileged scaffold that the patent literature has already validated.

Analytical Reference Standard for Carbonyl Derivatization

The acetone hydrazone form itself can serve as a reference standard when developing derivatization protocols for aldehydes and ketones using 2‑nitro‑4‑(trifluoromethyl)phenylhydrazine. Its certified FTIR spectrum [2] and well‑defined melting point of 92–93 °C provide dual‑criterion identity confirmation for method validation.

Physicochemical Research on Fluorinated Molecular Crystals

The presence of both a nitro group and a trifluoromethyl group creates a unique set of intermolecular interactions (C–H···F, N–H···F, F···F contacts) that are of interest in crystal engineering studies. The compound's moderate melting point (92–93 °C) makes it amenable to single‑crystal growth and differential scanning calorimetry experiments.

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